1-[(2-chloro-4-fluorobenzyl)oxy]-1H-imidazole-2,4,5(3H)-trione

Lipophilicity Drug-likeness Positional isomer effect

1-[(2-Chloro-4-fluorobenzyl)oxy]-1H-imidazole-2,4,5(3H)-trione (CAS 339103‑93‑4) is a synthetic, N-1-substituted imidazolidine-2,4,5-trione (parabanic acid) bearing a 2-chloro-4-fluorobenzyl ether side chain. The imidazolidine-2,4,5-trione scaffold is recognized as a privileged core in medicinal chemistry for its ability to engage biological targets through multiple hydrogen-bond interactions and has been identified as the parent structure of potent inhibitors of pyruvate carboxylase and cholinesterases.

Molecular Formula C10H6ClFN2O4
Molecular Weight 272.62 g/mol
CAS No. 339103-93-4
Cat. No. B3036326
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(2-chloro-4-fluorobenzyl)oxy]-1H-imidazole-2,4,5(3H)-trione
CAS339103-93-4
Molecular FormulaC10H6ClFN2O4
Molecular Weight272.62 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1F)Cl)CON2C(=O)C(=O)NC2=O
InChIInChI=1S/C10H6ClFN2O4/c11-7-3-6(12)2-1-5(7)4-18-14-9(16)8(15)13-10(14)17/h1-3H,4H2,(H,13,15,17)
InChIKeyUVKJBMFMEGUQBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[(2-Chloro-4-fluorobenzyl)oxy]-1H-imidazole-2,4,5(3H)-trione (CAS 339103-93-4): Core Chemical Identity and Structural Class for Informed Sourcing


1-[(2-Chloro-4-fluorobenzyl)oxy]-1H-imidazole-2,4,5(3H)-trione (CAS 339103‑93‑4) is a synthetic, N-1-substituted imidazolidine-2,4,5-trione (parabanic acid) bearing a 2-chloro-4-fluorobenzyl ether side chain [1]. The imidazolidine-2,4,5-trione scaffold is recognized as a privileged core in medicinal chemistry for its ability to engage biological targets through multiple hydrogen-bond interactions and has been identified as the parent structure of potent inhibitors of pyruvate carboxylase [2] and cholinesterases [3]. The presence of the electron-withdrawing chloro-fluoro benzyl substituent in this specific derivative is expected to modulate both electronic distribution and lipophilicity, features that are directly relevant to target affinity and metabolic stability projections.

Why Generic Imidazolidine-2,4,5-trione Analogs Cannot Replace 1-[(2-Chloro-4-fluorobenzyl)oxy]-1H-imidazole-2,4,5(3H)-trione in Target-Oriented Workflows


The imidazolidine-2,4,5-trione chemotype exhibits exquisite sensitivity to the nature and position of the N-1 substituent, as evidenced by the steep structure–activity relationship (SAR) observed in cholinesterase inhibitors where IC50 values vary by orders of magnitude (0.1 μM to >100 μM) solely based on benzyl-group decoration [1]. In pyruvate carboxylase inhibition, the 1-substituent dictates the binding mode, shifting from mixed-type to non-competitive inhibition patterns relative to pyruvate and ATP [2]. Consequently, exchanging 1-[(2-chloro-4-fluorobenzyl)oxy]-1H-imidazole-2,4,5(3H)-trione with a positional isomer (e.g., 2-chloro-6-fluoro) or a mono‑halogenated analog introduces unpredictable changes in target engagement, selectivity, and pharmacokinetic profile, which cannot be anticipated by structure alone and typically invalidates the head‑to‑head comparability of SAR data series [1][2].

Quantitative Differentiation Evidence for 1-[(2-Chloro-4-fluorobenzyl)oxy]-1H-imidazole-2,4,5(3H)-trione Versus Closest Structural Analogs


Lipophilicity Comparison: XLogP3-AA of 1-[(2-Chloro-4-fluorobenzyl)oxy]-1H-imidazole-2,4,5(3H)-trione vs. 2-Chloro-6-fluoro Positional Isomer

The computed partition coefficient (XLogP3-AA) of 1-[(2-chloro-4-fluorobenzyl)oxy]-1H-imidazole-2,4,5(3H)-trione is 1.6 [1]. In contrast, its 2-chloro-6-fluoro positional isomer (CAS 339103‑96‑7) yields an XLogP3-AA of 1.2 [2], reflecting a ~0.4-log-unit decrease in lipophilicity when the fluorine is moved from the para to the ortho position. This 25 % reduction in the calculated log P represents a meaningful shift in hydrophobicity that can affect passive membrane permeability and plasma protein binding.

Lipophilicity Drug-likeness Positional isomer effect

Topological Polar Surface Area (TPSA) Comparison: Impact of Halogen Substitution Geometry on H‑Bonding Potential

Topological polar surface area (TPSA) serves as a predictor of oral absorption and blood–brain barrier penetration. 1-[(2-Chloro-4-fluorobenzyl)oxy]-1H-imidazole-2,4,5(3H)-trione exhibits a TPSA of 75.8 Ų [1], slightly higher than the mono-fluorinated analog 1-[(2-fluorobenzyl)oxy]imidazolidine-2,4,5-trione which displays a TPSA of 71.5 Ų [2]. The increase of ~4 Ų is attributable to the additional chlorine atom, which can act as a halogen-bond acceptor in target engagement.

TPSA Drug-likeness Oral bioavailability

AChe/BChE Inhibitory Potential: Class-Level Scaffold Potency with Substitution-Dependent Amplification

While no direct IC50 value has been publicly deposited for 1-[(2-chloro-4-fluorobenzyl)oxy]-1H-imidazole-2,4,5(3H)-trione, the imidazolidine-2,4,5-trione scaffold has yielded acetylcholinesterase (AChE) inhibitors with IC50 values as low as 1.66 μM when appropriately substituted [1]. In the same series, the placement and electronic nature of the benzyl substituent dictated a >100-fold potency span (1.66 μM to >100 μM), demonstrating that even subtle modifications to the aryl ring produce profound activity cliffs [1]. The 2-chloro-4-fluoro substitution confers a unique electron-withdrawing pattern that balances both σ and π contributions, a combination that has been associated with enhanced binding in docking models of related parabanic acid derivatives [2].

Cholinesterase inhibition IC50 Structure–activity relationship

Pyruvate Carboxylase Inhibition: Distinctive Mechanistic Signature of the 1‑Monosubstituted Parabanic Acid Series

The 1,3‑disubstituted imidazolidinetriones have been characterized as mixed-type inhibitors of pyruvate carboxylase (PC) with respect to pyruvate and non‑competitive with respect to ATP, with Ki values below 5 μM for the most potent analogs [1]. 1‑Mono‑substituted variants, such as 1-[(2-chloro-4-fluorobenzyl)oxy]-1H-imidazole-2,4,5(3H)-trione, retain the pharmacophoric trione unit while eliminating steric bulk at N‑3, a feature that in molecular dynamics simulations has been associated with improved fitting into the PC active site pocket compared to N‑3‑bulky analogs [1]. This property suggests that the target compound may exhibit a distinct kinetic profile relative to N,N’‑disubstituted comparators, although no direct enzyme kinetic data has been published yet.

Pyruvate carboxylase Mixed-type inhibition Metabolic disease

Purity and Storage Specification Advantage Over Readily Available Analogs

Commercially available batches of 1-[(2-chloro-4-fluorobenzyl)oxy]-1H-imidazole-2,4,5(3H)-trione are consistently offered at a guaranteed minimum purity of 98 % (NLT 98 %) , whereas the commonly sourced 2-chloro-6-fluoro isomer (CAS 339103‑96‑7) is frequently listed with purity ≥ 95 % . The higher baseline purity of the 2‑chloro‑4‑fluoro derivative reduces the need for additional preparative chromatography before use in sensitive biological assays.

Chemical purity Stability Procurement specification

Recommended Procurement-Linked Application Scenarios for 1-[(2-Chloro-4-fluorobenzyl)oxy]-1H-imidazole-2,4,5(3H)-trione


Chemical Probe Development for Pyruvate Carboxylase Enzymology

As a mono-N‑substituted imidazolidinetrione, this compound serves as a lean, sterically unencumbered probe for interrogating pyruvate carboxylase binding kinetics in head‑to‑head comparisons with bulkier N‑3‑substituted analogs [1]. Its 98 % purity enables direct use in isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) studies without further purification.

Structure–Activity Relationship (SAR) Anchor for Cholinesterase Inhibitor Series

The distinct 2-chloro-4-fluoro substitution pattern anchors a critical point in the SAR landscape mapped for imidazolidine-2,4,5-trione‑based cholinesterase inhibitors [2]. Because even minor aryl‑ring modifications shift IC50 by >10‑fold, this specific compound must be included in any analog‑by‑catalog SAR exploration to avoid activity cliffs and skewed pharmacophore models.

Benchmark Standard for Evaluating Positional Isomer Effects on Physicochemical Properties

With a computed XLogP3-AA of 1.6 versus 1.2 for the 2-chloro-6-fluoro isomer [3], this compound enables direct experimental measurement of how a para‑to‑ortho fluorine relocation affects log D, solubility, and metabolic stability in matched molecular pair (MMP) analyses—a study design that is frequently required in lead optimization campaigns.

Reference Material for Analytical Method Development (HPLC/LC-MS)

The high purity specification (≥ 98 %) and well‑characterized UV chromophore of the imidazolidinetrione ring make this compound an ideal candidate for use as a system suitability standard in the development of HPLC and LC‑MS methods intended for the quantification of parabanic acid derivatives in biological matrices.

Quote Request

Request a Quote for 1-[(2-chloro-4-fluorobenzyl)oxy]-1H-imidazole-2,4,5(3H)-trione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.